1,3-Benzodioxole-5-methanamine, N-(2-thienylmethyl)-
Overview
Description
1,3-Benzodioxole-5-methanamine, N-(2-thienylmethyl)- is an organic compound that features a benzodioxole ring fused with a methanamine group and a thienylmethyl substituent
Mechanism of Action
Target of Action
Related compounds have shown potent growth inhibition properties against various human cancer cell lines .
Biochemical Pathways
The induction of apoptosis and cell cycle arrest suggests that it may impact pathways related to cell growth and division .
Result of Action
The compound has been shown to inhibit the growth of certain human cancer cell lines, with IC50 values generally below 5 μM . This suggests that the compound’s action results in significant molecular and cellular effects, including the potential to halt the proliferation of cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-5-methanamine, N-(2-thienylmethyl)- typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Methanamine Group: The methanamine group is introduced via reductive amination, where the benzodioxole aldehyde is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Attachment of the Thienylmethyl Group: The final step involves the alkylation of the methanamine derivative with a thienylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-5-methanamine, N-(2-thienylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group or the thienylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Reduced forms of the methanamine group.
Substitution: Substituted derivatives at the methanamine or thienylmethyl positions.
Scientific Research Applications
1,3-Benzodioxole-5-methanamine, N-(2-thienylmethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole-5-methylamine: Similar structure but lacks the thienylmethyl group.
3,4-(Methylenedioxy)benzylamine: Contains a methylenedioxybenzyl group instead of the thienylmethyl group.
1,4-Benzodioxan-6-amine: Features a benzodioxan ring instead of a benzodioxole ring.
Uniqueness
1,3-Benzodioxole-5-methanamine, N-(2-thienylmethyl)- is unique due to the presence of both the benzodioxole ring and the thienylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(thiophen-2-ylmethyl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-2-11(17-5-1)8-14-7-10-3-4-12-13(6-10)16-9-15-12/h1-6,14H,7-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDMUKBETPHTMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001228699 | |
Record name | N-(2-Thienylmethyl)-1,3-benzodioxole-5-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001228699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500221-75-0 | |
Record name | N-(2-Thienylmethyl)-1,3-benzodioxole-5-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500221-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Thienylmethyl)-1,3-benzodioxole-5-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001228699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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